molecular formula C8H10ClF3N2 B8219766 Methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride

Methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride

Cat. No.: B8219766
M. Wt: 226.62 g/mol
InChI Key: YQSCTFRGQZDSDT-UHFFFAOYSA-N
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Description

Methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-(trifluoromethyl)pyridine with formaldehyde and methylamine under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of Methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride is unique due to the presence of both a trifluoromethyl group and a pyridine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c1-12-5-7-3-2-6(4-13-7)8(9,10)11;/h2-4,12H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSCTFRGQZDSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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